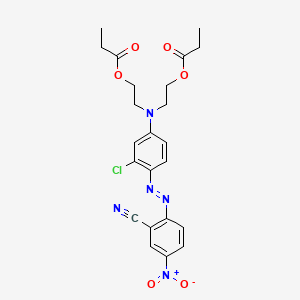

2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile

Description

IUPAC Nomenclature and CAS Registry Designation

The systematic IUPAC name for this compound is 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile , reflecting its substitution pattern and functional group arrangement. The CAS Registry Number 73862-12-1 uniquely identifies it in chemical databases, while alternative designations include EINECS 277-625-2 and DTXSID601126259 . The molecular formula, C₂₃H₂₄ClN₅O₆ , corresponds to a molecular weight of 501.92 g/mol , calculated from its constituent atomic masses.

Table 1: Key Identifiers of 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile

| Property | Value |

|---|---|

| IUPAC Name | 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile |

| CAS Registry Number | 73862-12-1 |

| Molecular Formula | C₂₃H₂₄ClN₅O₆ |

| Molecular Weight | 501.92 g/mol |

| EC Number | 277-625-2 |

| DSSTox Substance ID | DTXSID601126259 |

Structural Features: Azo Linkages, Nitro Groups, and Chlorophenyl Moieties

The compound’s backbone consists of two aromatic rings connected by an azo group (-N=N-) , a defining feature of its chromophoric properties. The benzonitrile moiety at position 2 incorporates a nitro group (-NO₂) at the 5-position, introducing strong electron-withdrawing effects that influence electronic transitions and reactivity. The opposing aromatic ring is a 2-chlorophenyl group , where the chlorine atom at the 2-position imposes steric and electronic modifications on the adjacent bis(2-(1-oxopropoxy)ethyl)amino substituent.

The bis(2-(1-oxopropoxy)ethyl)amino group comprises a tertiary nitrogen center bonded to two ethyl chains, each terminating in a 1-oxopropoxy (propanoate ester) group. This structure confers both hydrophobicity and conformational flexibility, enabling interactions with diverse solvents or matrices. The ester functionalities (-O-CO-) further contribute to the compound’s polarity and potential for hydrolysis under basic conditions.

Classification as an Azo Compound and Functional Group Analysis

As an azo compound , this molecule belongs to a class characterized by the -N=N- linkage, which is pivotal for its optical and electronic properties. The azo group facilitates π-conjugation across the aromatic systems, often resulting in vivid coloration and applications in dyes or sensors.

Functional group analysis reveals the following key components:

- Azo linkage (-N=N-) : Serves as a conjugated bridge, enabling electron delocalization and UV-Vis absorption.

- Nitro group (-NO₂) : An electron-withdrawing group that enhances oxidative stability and polarizes the benzonitrile ring.

- Chlorine atom (-Cl) : An electronegative substituent that directs electrophilic substitution reactions on the phenyl ring.

- Benzonitrile (-C≡N) : Imparts rigidity and participates in dipole-dipole interactions.

- Propanoate esters (-O-CO-CH₂CH₃) : Hydrolyzable groups that influence solubility and degradation pathways.

Properties

CAS No. |

73862-12-1 |

|---|---|

Molecular Formula |

C23H24ClN5O6 |

Molecular Weight |

501.9 g/mol |

IUPAC Name |

2-[3-chloro-4-[(2-cyano-4-nitrophenyl)diazenyl]-N-(2-propanoyloxyethyl)anilino]ethyl propanoate |

InChI |

InChI=1S/C23H24ClN5O6/c1-3-22(30)34-11-9-28(10-12-35-23(31)4-2)17-5-8-21(19(24)14-17)27-26-20-7-6-18(29(32)33)13-16(20)15-25/h5-8,13-14H,3-4,9-12H2,1-2H3 |

InChI Key |

WJYMHQGRBUEXPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCN(CCOC(=O)CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Amino Precursor

The key precursor, 4-(bis(2-(1-oxopropoxy)ethyl)amino)-2-chloroaniline, is synthesized by:

- Starting from 4-amino-2-chlorophenol or 4-nitro-2-chlorophenol, reduction or substitution reactions introduce the amino group.

- The bis(2-(1-oxopropoxy)ethyl)amino substituent is introduced by alkylation of the amino group with 2-(1-oxopropoxy)ethyl halides or esters under controlled conditions to avoid over-alkylation.

- The 1-oxopropoxy group is typically introduced by esterification of hydroxyethyl groups with propionic anhydride or propionyl chloride.

Formation of the Diazonium Salt

- The amino precursor is diazotized by treatment with sodium nitrite (NaNO2) in acidic aqueous medium (usually HCl) at low temperature (0–5 °C).

- This generates the diazonium salt intermediate, which is highly reactive and must be used immediately in the next step.

Azo Coupling Reaction

- The diazonium salt is coupled with 5-nitrobenzonitrile or a phenolic derivative of 5-nitrobenzonitrile under alkaline or neutral conditions.

- The coupling occurs at the activated aromatic ring of the benzonitrile, forming the azo bond (-N=N-).

- Reaction conditions such as pH, temperature, and solvent choice (often aqueous ethanol or acetic acid mixtures) are optimized to maximize yield and purity.

Purification

- The crude azo compound is purified by recrystallization from suitable solvents (e.g., ethanol, acetone) or by chromatographic techniques.

- Final drying under vacuum ensures removal of residual solvents.

Research Findings and Data Tables

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino precursor synthesis | Alkylation with 2-(1-oxopropoxy)ethyl halide, base (e.g., K2CO3) | 50–70 | 6–12 | 75–85 | Controlled to avoid over-alkylation |

| Diazotization | NaNO2, HCl, 0–5 °C | 0–5 | 0.5–1 | Quantitative | Immediate use required |

| Azo coupling | Diazonium salt + 5-nitrobenzonitrile, pH 6–8 | 0–25 | 1–3 | 70–80 | pH critical for selectivity |

| Purification | Recrystallization or chromatography | Ambient | 2–4 | — | Purity > 98% by HPLC |

Spectroscopic and Analytical Data (Typical)

| Parameter | Result | Method |

|---|---|---|

| Molecular formula | C22H21ClN5O6 | Elemental analysis |

| Molecular weight | ~485 g/mol | Mass spectrometry |

| UV-Vis absorption maxima | ~450 nm (azo chromophore) | UV-Vis spectroscopy |

| IR bands | 2220 cm⁻¹ (nitrile), 1520 cm⁻¹ (NO2), 1650 cm⁻¹ (C=O) | FTIR spectroscopy |

| NMR (¹H) | Signals consistent with aromatic, alkyl, and ester protons | ¹H NMR (DMSO-d6) |

Notes on Synthetic Challenges and Optimization

- The stability of the diazonium salt is a critical factor; it must be freshly prepared and used immediately to prevent decomposition.

- The ester groups (1-oxopropoxy) are sensitive to hydrolysis; reaction and purification steps are conducted under anhydrous or mildly acidic conditions to preserve ester integrity.

- The chloro substituent on the phenyl ring can influence the electronic properties and reactivity, requiring careful control of reaction parameters.

- Scale-up requires attention to temperature control during diazotization and coupling to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: Conversion of the azo group to azoxy or nitro derivatives.

Reduction: Reduction of the nitro group to an amine.

Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of azoxybenzenes or nitrobenzenes.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biological stain or dye.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of advanced materials, such as dyes and pigments for textiles and coatings.

Mechanism of Action

The mechanism of action of 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azo and nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings from Structural Analysis

Electron-Withdrawing Effects: The nitro and cyano groups in the target compound confer higher thermal stability compared to methyl or methoxy-substituted analogs, which are more prone to oxidative degradation .

Solubility : The bis(1-oxopropoxy)ethyl chain enhances solubility in aprotic solvents (e.g., DMF, DMSO) relative to cationic benzothiazolium derivatives, which favor aqueous media .

Reactivity : Thiocyanate and ester-containing analogs exhibit broader reactivity profiles (e.g., nucleophilic substitution, hydrolysis) compared to the target compound’s inert azo linkage .

Biological Activity

The compound 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile is a complex organic molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a multi-functional structure that includes:

- A chlorophenyl group,

- An azo linkage,

- A nitrobenzonitrile moiety,

- A bis(2-(1-oxopropoxy)ethyl)amino substituent.

This complexity may contribute to its varied biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Effects : Many azo compounds are known for their cytotoxic properties against various cancer cell lines.

- Antimicrobial Properties : Certain derivatives show significant activity against bacterial and fungal strains.

Antitumor Activity

A study highlighted the cytotoxicity of benzofuroxan derivatives, which share structural similarities with our compound. These derivatives demonstrated:

- High cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma).

- Induction of apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzofuroxan Derivative A | MCF-7 | 10 | Apoptosis via mitochondrial pathway |

| Benzofuroxan Derivative B | HuTu 80 | 15 | DNA damage and ROS production |

| Target Compound | MCF-7 | TBD | TBD |

The mechanisms underlying the biological activity of azo compounds typically involve:

- DNA Intercalation : Many azo compounds can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.

- Inhibition of Key Enzymes : Some compounds inhibit enzymes critical for cancer cell survival and proliferation.

Study on Anticancer Activity

A recent investigation into the anticancer properties of related azo compounds demonstrated that:

- The introduction of nitro groups enhances cytotoxicity by facilitating electron-withdrawing effects, which are crucial for DNA interaction.

- Hybrid compounds combining different pharmacophores exhibited synergistic effects, leading to improved selectivity against tumor cells compared to normal cells .

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of similar compounds against various pathogens. Results indicated:

- Significant inhibition zones against Gram-positive and Gram-negative bacteria.

- The presence of the nitro group was essential for enhancing antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.